2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolo[5,4-b]pyridine moiety, which is a fused heterocyclic system, and a benzenesulfonamide group, which is known for its role in various pharmacological activities.
Mechanism of Action
Target of Action
The compound, 2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide, is a thiazole derivative . Thiazole derivatives have been found to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its structure. Thiazole ring has been found to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that the compound might interact with its targets through these mechanisms.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For instance, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system . .
Result of Action
The result of the compound’s action can vary depending on its specific targets and mode of action. Thiazole derivatives have been found to have diverse biological activities, suggesting that they can have various molecular and cellular effects . .
Preparation Methods
The synthesis of 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a pyridine derivative with a thiazole precursor under specific conditions, such as the presence of a base and a suitable solvent.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the thiazolo[5,4-b]pyridine core.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, typically using an ethylating agent like ethyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, leveraging its biological activity and chemical stability.
Comparison with Similar Compounds
Compared to other thiazolo[5,4-b]pyridine derivatives, 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibits unique properties due to the presence of the ethoxy and benzenesulfonamide groups. These functional groups enhance its solubility and bioavailability, making it more effective as a drug candidate. Similar compounds include:
2-chloro-4-florophenyl sulfonamide: Known for its potent PI3K inhibitory activity.
5-chlorothiophene-2-sulfonamide: Another potent PI3K inhibitor with a different substitution pattern.
These comparisons highlight the importance of specific functional groups in determining the biological activity and therapeutic potential of thiazolo[5,4-b]pyridine derivatives.
Properties
IUPAC Name |
2-ethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-3-27-18-8-4-5-9-19(18)29(25,26)24-17-13-15(11-10-14(17)2)20-23-16-7-6-12-22-21(16)28-20/h4-13,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJCVQOQZBXTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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